2-Bromo-4-fluoro-5-iodo-benzoic acid
Overview
Description
2-Bromo-4-fluoro-5-iodo-benzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-iodo-benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the sequential halogenation of benzoic acid derivatives. For example, starting with 4-fluorobenzoic acid, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The resulting 2-bromo-4-fluorobenzoic acid can then be iodinated using iodine and a suitable oxidizing agent such as iodic acid or potassium iodate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient halogenation reagents, and catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-iodo-benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products
Substitution: Formation of substituted benzoic acids or esters.
Coupling: Formation of biaryl compounds.
Reduction: Formation of benzyl alcohols or benzaldehydes.
Scientific Research Applications
2-Bromo-4-fluoro-5-iodo-benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-iodo-benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 2-Fluoro-5-iodobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
2-Bromo-4-fluoro-5-iodo-benzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other halogenated benzoic acids. The combination of bromine, fluorine, and iodine allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQYAFXXSMRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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